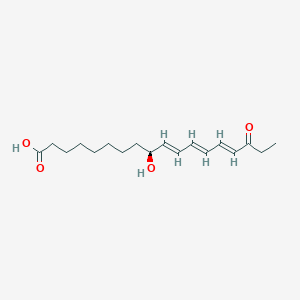
Copper(II) dichlorobipyridyl
Übersicht
Beschreibung
Copper(II) dichlorobipyridyl is a coordination compound where copper(II) ions are complexed with two chloride ions and a bipyridine ligand
Wirkmechanismus
Target of Action
Copper(II) dichlorobipyridyl primarily targets enzymes and proteins that require copper as a cofactor . Copper is involved in several enzymes, playing a crucial role in ROS production, tumor progression, metastasis, and angiogenesis . It is also found at high levels in serum and tissues of several types of human cancers .
Mode of Action
This compound interacts with its targets by cycling between its reduced Cu(I) and oxidized Cu(II) states . This redox-cycling propensity is vital for copper to act as a catalytic co-factor in enzymes . The compound’s interaction with its targets leads to changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it is involved in the glutathione and NRF2 redox pathways . It also plays a role in metal homeostasis, altering labile Cu(I)/Cu(II) ratios through an increase in labile Cu(II), while overall labile copper levels decrease . Furthermore, copper is coordinated by salubrinal through the thionic group, showing a DPPH radical scavenging ability higher than that of salubrinal alone .
Pharmacokinetics
Copper complexes have been shown to exhibit cytotoxic effects on a panel of human cancer cell lines and anti-inflammatory potential in vitro . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has significant molecular and cellular effects. For instance, copper (II) ions in organelles called mitochondria directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Moreover, bioavailable copper has pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors .
Biochemische Analyse
Biochemical Properties
Copper(II) dichlorobipyridyl interacts with various biomolecules in biochemical reactions. For instance, it has been prepared by the treatment of CuCl2·2H2O and 2,2′-bipyridine-4,4′-dicarboxylic acid (bpdcH2) with 1,3-diaminopropane (dap) or ethylenediamine (en) . The coordination numbers and coordination geometries of this compound strongly influence its function and reactivity in biological and environmental systems .
Cellular Effects
Copper complexes have long been considered as a promising class of anticancer or antibacterial therapeutics .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to interact with enzymes and proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Copper complexes are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be studied. Copper complexes have been shown to exhibit toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Copper complexes are known to interact with transporters or binding proteins .
Subcellular Localization
Copper complexes are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) dichlorobipyridyl can be synthesized by reacting copper(II) chloride with 2,2’-bipyridine in an appropriate solvent, such as ethanol or water. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction is as follows: [ \text{CuCl}_2 + \text{bipyridine} \rightarrow \text{Cu(bipyridine)Cl}_2 ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion undergoes changes in its oxidation state.
Ligand Substitution Reactions: The bipyridine ligand can be replaced by other ligands under certain conditions, leading to the formation of different copper complexes.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Ligands for Substitution: Ammonia, ethylenediamine.
Major Products:
Oxidation Products: Copper(III) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Various copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) dichlorobipyridyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Copper(II) dichlorobipyridyl can be compared with other copper(II) complexes, such as:
Copper(II) phenanthroline complexes: These have similar coordination environments but different electronic properties due to the phenanthroline ligand.
Copper(II) acetate complexes: These are simpler in structure and have different solubility and reactivity profiles.
Copper(II) glycine complexes: These involve amino acid ligands and are often studied for their biological relevance.
Uniqueness: this compound is unique due to its specific ligand environment provided by bipyridine, which imparts distinct electronic and steric properties, making it suitable for a variety of applications in catalysis and medicine.
Eigenschaften
IUPAC Name |
dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h9-10H,1-8H2;2*1H;/q-2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYCKBWPILABH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2CuN2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715544 | |
| Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-36-8 | |
| Record name | dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



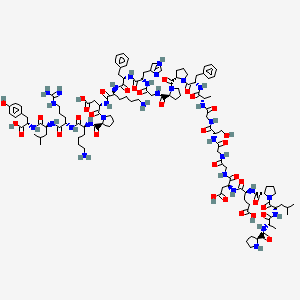
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
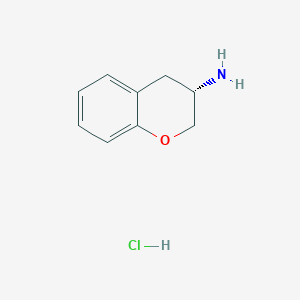
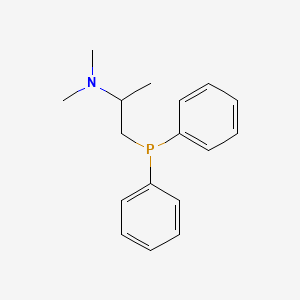
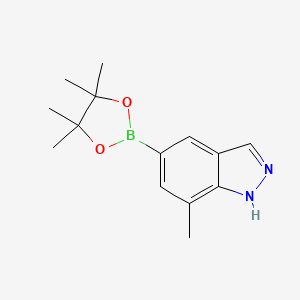

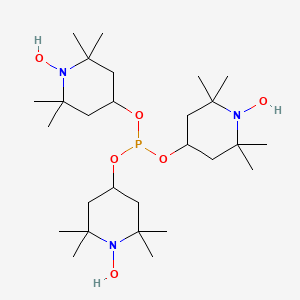
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate](/img/structure/B3028494.png)
